molecular formula C21H23N3O5 B11397192 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide

Cat. No.: B11397192
M. Wt: 397.4 g/mol
InChI Key: YXSJCYPYVLCOID-UHFFFAOYSA-N
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Description

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features ethoxy groups attached to the phenyl rings, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.

    Attachment of the ethoxy groups: The ethoxy groups can be introduced through etherification reactions using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

    Coupling with the benzamide: The final step involves coupling the oxadiazole intermediate with 3-ethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiols or amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide can be compared with other similar compounds, such as:

    N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide: This compound has a similar structure but with a different substituent on the benzamide ring, leading to different chemical and biological properties.

    2-(4-chloro-2-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide: This compound features a chloro and methyl group, which can affect its reactivity and biological activity.

    3,4-Dimethoxyphenethylamine: Although not an oxadiazole, this compound shares the dimethoxyphenyl moiety and can be used for comparison in terms of chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide

InChI

InChI=1S/C21H23N3O5/c1-4-26-16-9-7-8-15(12-16)21(25)22-20-19(23-29-24-20)14-10-11-17(27-5-2)18(13-14)28-6-3/h7-13H,4-6H2,1-3H3,(H,22,24,25)

InChI Key

YXSJCYPYVLCOID-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OCC)OCC

Origin of Product

United States

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